molecular formula C9H9FN2O2 B14813381 5-Cyclopropoxy-4-fluoronicotinamide

5-Cyclopropoxy-4-fluoronicotinamide

Cat. No.: B14813381
M. Wt: 196.18 g/mol
InChI Key: OBHBKXAQGBMMRJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-fluoronicotinamide is a chemical compound with the molecular formula C9H9FN2O2. It contains a cyclopropoxy group, a fluorine atom, and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropoxy-4-fluoronicotinamide typically involves the introduction of the cyclopropoxy group and the fluorine atom onto the nicotinamide scaffold. One common method involves the reaction of 5-fluoronicotinic acid with cyclopropanol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then converted to the amide using standard amide formation techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-fluoronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropoxy group can yield hydroxylated derivatives, while substitution of the fluorine atom can result in various substituted nicotinamides .

Scientific Research Applications

5-Cyclopropoxy-4-fluoronicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropoxy-4-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones. This leads to changes in gene expression and can have therapeutic effects in diseases such as cancer and heart disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-fluoronicotinamide is unique due to the presence of both the cyclopropoxy group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

5-cyclopropyloxy-4-fluoropyridine-3-carboxamide

InChI

InChI=1S/C9H9FN2O2/c10-8-6(9(11)13)3-12-4-7(8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

OBHBKXAQGBMMRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C(=O)N)F

Origin of Product

United States

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